molecular formula C10H20N2 B14407070 Piperidine, 1-[[(1,1-dimethylethyl)imino]methyl]- CAS No. 85152-52-9

Piperidine, 1-[[(1,1-dimethylethyl)imino]methyl]-

Cat. No.: B14407070
CAS No.: 85152-52-9
M. Wt: 168.28 g/mol
InChI Key: ODLONPGLLWWFRM-UHFFFAOYSA-N
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Description

Piperidine, 1-[[(1,1-dimethylethyl)imino]methyl]- is an organic compound with a piperidine ring structure. This compound is a derivative of piperidine, which is a six-membered heterocyclic amine. Piperidine derivatives are widely used in pharmaceuticals, agrochemicals, and as intermediates in organic synthesis due to their unique chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Piperidine, 1-[[(1,1-dimethylethyl)imino]methyl]- typically involves the reaction of piperidine with tert-butyl isocyanide under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium tert-butoxide, which facilitates the formation of the imino group .

Industrial Production Methods

Industrial production of this compound often employs continuous flow reactions to ensure high yield and purity. The use of catalysts such as rhodium or iridium complexes can enhance the efficiency of the reaction. Additionally, microwave irradiation has been explored as a method to accelerate the reaction process .

Chemical Reactions Analysis

Types of Reactions

Piperidine, 1-[[(1,1-dimethylethyl)imino]methyl]- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Piperidine, 1-[[(1,1-dimethylethyl)imino]methyl]- has several applications in scientific research:

Mechanism of Action

The mechanism of action of Piperidine, 1-[[(1,1-dimethylethyl)imino]methyl]- involves its interaction with specific molecular targets. The compound can act as an enzyme inhibitor by binding to the active site of enzymes, thereby preventing substrate binding and subsequent catalytic activity. Additionally, it can interact with receptor proteins, modulating their activity and influencing cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Piperidine, 1-[[(1,1-dimethylethyl)imino]methyl]- is unique due to its specific imino group, which imparts distinct chemical reactivity and biological activity.

Properties

CAS No.

85152-52-9

Molecular Formula

C10H20N2

Molecular Weight

168.28 g/mol

IUPAC Name

N-tert-butyl-1-piperidin-1-ylmethanimine

InChI

InChI=1S/C10H20N2/c1-10(2,3)11-9-12-7-5-4-6-8-12/h9H,4-8H2,1-3H3

InChI Key

ODLONPGLLWWFRM-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)N=CN1CCCCC1

Origin of Product

United States

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